molecular formula C14H7ClN2S2 B14656833 2-(4-Chlorophenyl)-6-isothiocyanato-1,3-benzothiazole CAS No. 53544-84-6

2-(4-Chlorophenyl)-6-isothiocyanato-1,3-benzothiazole

Cat. No.: B14656833
CAS No.: 53544-84-6
M. Wt: 302.8 g/mol
InChI Key: XMGGQOHQGFRBCP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-isothiocyanato-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chlorophenyl group and an isothiocyanato group attached to the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-isothiocyanato-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with 4-chlorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain a pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6-isothiocyanato-1,3-benzothiazole can undergo various chemical reactions, including:

    Substitution Reactions: The isothiocyanato group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isothiocyanato group.

    Oxidation and Reduction Reactions: The benzothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or methanol, under mild heating conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the benzothiazole ring.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a thiourea derivative, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

2-(4-Chlorophenyl)-6-isothiocyanato-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6-isothiocyanato-1,3-benzothiazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting enzymes involved in critical cellular pathways. For example, it may inhibit kinases or proteases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-6-isothiocyanato-1,3-benzothiazole
  • 2-(4-Methylphenyl)-6-isothiocyanato-1,3-benzothiazole
  • 2-(4-Fluorophenyl)-6-isothiocyanato-1,3-benzothiazole

Uniqueness

2-(4-Chlorophenyl)-6-isothiocyanato-1,3-benzothiazole is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the isothiocyanato group provides a reactive site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

CAS No.

53544-84-6

Molecular Formula

C14H7ClN2S2

Molecular Weight

302.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-isothiocyanato-1,3-benzothiazole

InChI

InChI=1S/C14H7ClN2S2/c15-10-3-1-9(2-4-10)14-17-12-6-5-11(16-8-18)7-13(12)19-14/h1-7H

InChI Key

XMGGQOHQGFRBCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)N=C=S)Cl

Origin of Product

United States

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